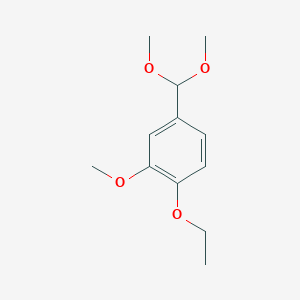![molecular formula C14H20O5 B14363327 1-{3-Methoxy-4-[(oxan-2-yl)oxy]phenyl}ethane-1,2-diol CAS No. 91471-10-2](/img/structure/B14363327.png)
1-{3-Methoxy-4-[(oxan-2-yl)oxy]phenyl}ethane-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{3-Methoxy-4-[(oxan-2-yl)oxy]phenyl}ethane-1,2-diol is an organic compound characterized by its unique chemical structure, which includes a methoxy group, an oxane ring, and a phenyl group
Métodos De Preparación
The synthesis of 1-{3-Methoxy-4-[(oxan-2-yl)oxy]phenyl}ethane-1,2-diol typically involves multiple steps, including the formation of the oxane ring and the introduction of the methoxy and phenyl groups. Common synthetic routes may involve the use of reagents such as methanol, phenol, and oxirane under specific reaction conditions. Industrial production methods often employ catalytic processes to enhance yield and efficiency.
Análisis De Reacciones Químicas
1-{3-Methoxy-4-[(oxan-2-yl)oxy]phenyl}ethane-1,2-diol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as halides or amines replace specific functional groups in the compound.
Aplicaciones Científicas De Investigación
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of biochemical pathways and molecular interactions.
Medicine: Research is ongoing to explore its potential therapeutic effects, including its role as an antioxidant or anti-inflammatory agent.
Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mecanismo De Acción
The mechanism by which 1-{3-Methoxy-4-[(oxan-2-yl)oxy]phenyl}ethane-1,2-diol exerts its effects involves its interaction with specific molecular targets and pathways. For instance, its antioxidant properties may be attributed to its ability to donate electrons and neutralize free radicals. Additionally, its anti-inflammatory effects could be linked to the inhibition of pro-inflammatory enzymes and cytokines.
Comparación Con Compuestos Similares
When compared to similar compounds, 1-{3-Methoxy-4-[(oxan-2-yl)oxy]phenyl}ethane-1,2-diol stands out due to its unique combination of functional groups and structural features. Similar compounds include:
4-((1E)-3-Hydroxy-1-propenyl)-2-methoxyphenol: Shares the methoxy and phenyl groups but differs in the presence of a propenyl group.
3,4,5-trihydroxy-6-{1-methoxy-1,3-dioxo-3-[(3,4,5-trihydroxy-6-{[5-hydroxy-3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl]oxy}oxan-2-yl)methoxy]propan-2-yl}oxane-2-carboxylic acid: Contains multiple hydroxyl groups and a more complex structure.
Propiedades
Número CAS |
91471-10-2 |
|---|---|
Fórmula molecular |
C14H20O5 |
Peso molecular |
268.30 g/mol |
Nombre IUPAC |
1-[3-methoxy-4-(oxan-2-yloxy)phenyl]ethane-1,2-diol |
InChI |
InChI=1S/C14H20O5/c1-17-13-8-10(11(16)9-15)5-6-12(13)19-14-4-2-3-7-18-14/h5-6,8,11,14-16H,2-4,7,9H2,1H3 |
Clave InChI |
WWTMRXLYXRIGTG-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)C(CO)O)OC2CCCCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


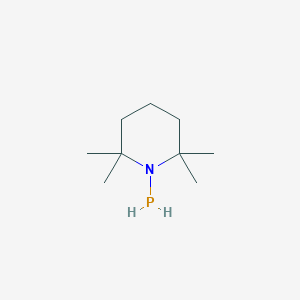
![7,8-Diphenyl-2H,5H-[1,3]dioxolo[4,5-g][2]benzopyran-5-one](/img/structure/B14363256.png)
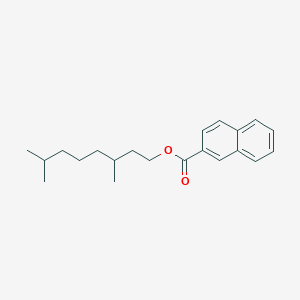
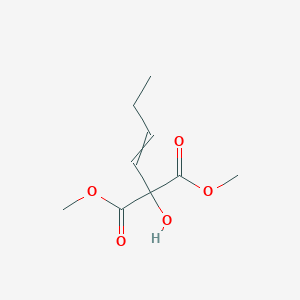
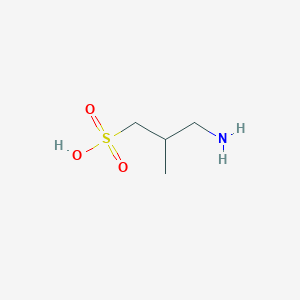
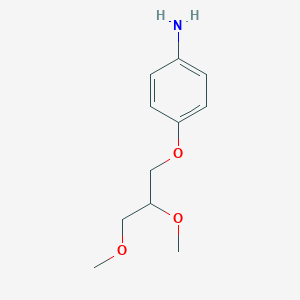
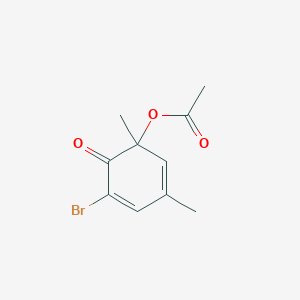
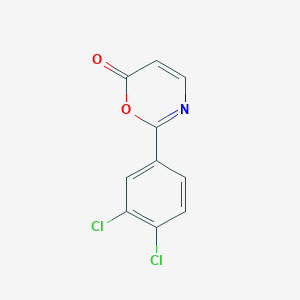
![N~1~,N~4~-Bis[(dimethylamino)methyl]butanediamide](/img/structure/B14363300.png)
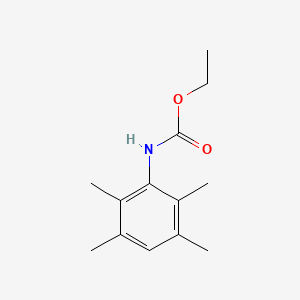
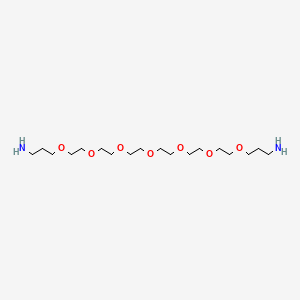
![1-[Cyclopropyl(phenyl)methyl]piperidine](/img/structure/B14363328.png)
![1,1'-[Hexane-1,6-diylbis(oxy)]di(cyclohex-1-ene)](/img/structure/B14363336.png)
